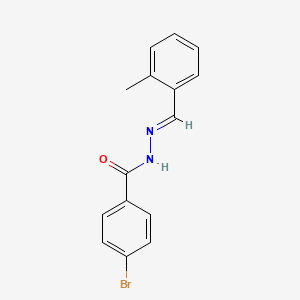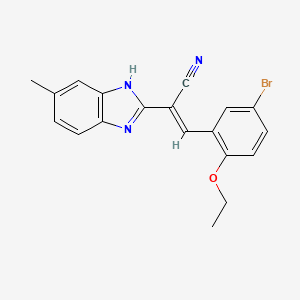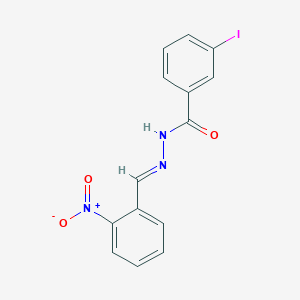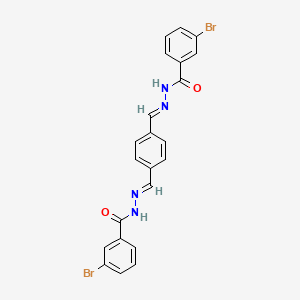
4-bromo-N'-(2-methylbenzylidene)benzohydrazide
Vue d'ensemble
Description
4-bromo-N'-(2-methylbenzylidene)benzohydrazide, commonly known as BMH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of hydrazides and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. BMH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of BMH and its derivatives is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BMH derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BMH derivatives have also been shown to inhibit the activity of tubulin, a protein that is essential for cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects:
BMH and its derivatives have been shown to have various biochemical and physiological effects. BMH derivatives have been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. BMH derivatives have also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. BMH derivatives have also been shown to have antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
BMH and its derivatives have several advantages for use in lab experiments. They are relatively easy to synthesize and purify, and their biological activities can be easily tested using various assays. However, BMH and its derivatives have some limitations, such as their low solubility in water, which can make it difficult to test their biological activities in aqueous solutions.
Orientations Futures
There are several future directions for BMH research. One direction is the synthesis of new derivatives with improved biological activities. Another direction is the study of the mechanism of action of BMH and its derivatives, particularly their interactions with enzymes and proteins. Additionally, the use of BMH and its derivatives in drug delivery systems and nanotechnology is another promising direction for future research.
Conclusion:
In conclusion, BMH is a chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BMH and its derivatives have shown promising biological activities, and their use in various fields of research is expected to continue to grow in the future.
Applications De Recherche Scientifique
BMH has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various derivatives that have shown promising biological activities. BMH derivatives have been synthesized and tested for their anticancer, antitubercular, and antifungal activities. BMH derivatives have also been tested for their inhibitory activity against various enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-4-2-3-5-13(11)10-17-18-15(19)12-6-8-14(16)9-7-12/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAAAPXIMEGPF-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-5-(4-methoxybenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3840195.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)

![3-chloro-N'-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3840225.png)
![acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine](/img/structure/B3840228.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840244.png)




![2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3840283.png)
![2-propoxybenzaldehyde {4-[(2-propoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B3840297.png)